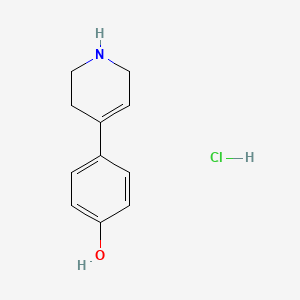

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride

Vue d'ensemble

Description

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride: is a chemical compound with the molecular formula C11H14ClNO

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with phenol and 4-piperidone as the primary starting materials.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the hydrogenation process.

Formation of Intermediate: The intermediate compound, 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol, is formed through a series of reactions including hydrogenation and cyclization.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to the intermediate compound to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Analyse Des Réactions Chimiques

Substitution Reactions at the Phenolic Hydroxyl Group

The phenolic -OH group undergoes typical electrophilic aromatic substitution (EAS) and nucleophilic substitution reactions:

Hydrogenation of the Tetrahydropyridine Ring

The 1,2,3,6-tetrahydropyridine moiety can undergo partial or full hydrogenation:

Nucleophilic Reactions at the Tetrahydropyridine Nitrogen

The secondary amine in the tetrahydropyridine ring participates in alkylation and acylation:

Oxidation Reactions

The tetrahydropyridine ring is susceptible to oxidation under specific conditions:

Cycloaddition and Conjugate Addition

The unsaturated tetrahydropyridine system enables Diels-Alder and Michael-type reactions:

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound exhibits distinct solubility and reactivity profiles:

Catalytic Cross-Coupling Reactions

The aromatic ring supports palladium-catalyzed couplings:

Enzymatic and Biological Modifications

In vitro studies suggest interactions with metabolic enzymes:

Key Mechanistic Insights

-

The phenolic group directs EAS to the para position relative to the tetrahydropyridine ring.

-

Hydrogenation of the tetrahydropyridine ring proceeds via a stepwise reduction mechanism, with intermediates detectable by LC-MS .

-

Steric hindrance from the tetrahydropyridine nitrogen limits N-alkylation efficiency unless forcing conditions are used .

Applications De Recherche Scientifique

Medicinal Chemistry

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride has been investigated for its potential therapeutic properties:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems has been a focal point of studies .

- Antioxidant Activity : The compound has demonstrated antioxidant effects in various experimental models, suggesting its utility in preventing oxidative stress-related damage in cells .

Biochemical Research

In biochemical studies, this compound serves multiple roles:

- Enzyme Inhibition : It has been evaluated as a potential inhibitor of specific enzymes involved in metabolic pathways, which could lead to novel therapeutic approaches for metabolic disorders .

- Cell Culture Applications : The hydrochloride form is used as a buffering agent in cell culture environments, particularly within a pH range of 6 to 8.5. This property is crucial for maintaining optimal conditions for cell growth and experimentation .

Synthesis and Derivatives

The synthesis of this compound can be accomplished through various organic reactions involving phenolic compounds and tetrahydropyridine derivatives. Understanding these synthetic pathways is essential for developing related compounds with enhanced efficacy or reduced toxicity.

Case Study 1: Neuroprotective Research

A study published in a peer-reviewed journal demonstrated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings suggested that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of the compound revealed that it effectively scavenged free radicals in vitro. This property highlights its potential application in formulations aimed at reducing oxidative damage in biological systems.

Mécanisme D'action

The mechanism of action of 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Phenyl-1,2,3,6-tetrahydropyridine: This compound is structurally similar and is known for its use in neurological research.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Another related compound, often used in studies of Parkinson’s disease.

Uniqueness

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride is unique due to its specific combination of phenol and tetrahydropyridine moieties, which confer distinct chemical and biological properties

Activité Biologique

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride (CAS No. 90684-15-4) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its effects on various biological targets, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14ClNO

- Molecular Weight : 215.69 g/mol

- Chemical Structure : The compound consists of a tetrahydropyridine moiety linked to a phenolic group, contributing to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies focusing on its pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

- MCF-7 (breast cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines were found to range between 2.0 µM and 20.0 µM, indicating potent activity against these cancers .

The mechanism by which this compound exerts its anticancer effects involves:

- Cell Cycle Arrest : Flow cytometric assays revealed that the compound induces cell cycle arrest at the G0/G1 phase.

- Apoptosis Induction : The compound effectively triggers apoptotic pathways in cancer cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes:

- Monoamine Oxidases (MAO A and B) : Inhibition of MAO enzymes is significant for neuroprotective effects and potential antidepressant activity.

| Enzyme | IC50 Value |

|---|---|

| MAO A | 0.02 µM |

| MAO B | 0.10 µM |

These values suggest that the compound may serve as a promising candidate for treating mood disorders and neurodegenerative diseases .

Neuropharmacological Effects

Recent studies have highlighted the potential of this compound as a multi-target antidepressant. It has shown affinity for several receptors involved in mood regulation:

- Serotonin Transporter (SERT) : Enhances serotonin levels by inhibiting reuptake.

- Dopamine Receptors : Modulates dopaminergic signaling pathways.

The structure-activity relationship (SAR) analysis indicates that modifications to the tetrahydropyridine structure can enhance binding affinity and selectivity for these targets .

Case Studies

Several case studies have documented the therapeutic potential of derivatives of this compound in animal models:

- Parkinson's Disease Models : Derivatives were evaluated for their ability to improve motor function and reduce neuroinflammation.

- Depression Models : Behavioral assays demonstrated significant antidepressant-like effects in rodent models treated with the compound.

Propriétés

IUPAC Name |

4-(1,2,3,6-tetrahydropyridin-4-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-5,12-13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGZFANLOBAXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585845 | |

| Record name | 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90684-15-4 | |

| Record name | 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.